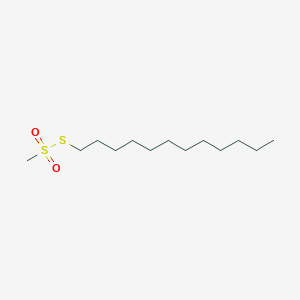
4-Dechloro-3-chloro indomethacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dechloro-3-chloro indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various research areas, particularly in the study of pain and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-3-chloro indomethacin involves several steps, starting from indomethacin. The process typically includes chlorination and dechlorination reactions to achieve the desired substitution pattern on the indole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions
4-Dechloro-3-chloro indomethacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indomethacin derivatives .
科学的研究の応用
4-Dechloro-3-chloro indomethacin has several scientific research applications:
作用機序
The mechanism of action of 4-Dechloro-3-chloro indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also interacts with other molecular targets and pathways, including nitric oxide metabolism and cell signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Dechloro-3-chloro indomethacin include:
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.
Sulindac: A related NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which may confer distinct pharmacological properties compared to other NSAIDs. This uniqueness makes it a valuable compound for research and development in the field of anti-inflammatory drugs .
特性
分子式 |
C13H28O2S2 |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
1-methylsulfonylsulfanyldodecane |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 |
InChIキー |
SADBZHYHWAEDGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



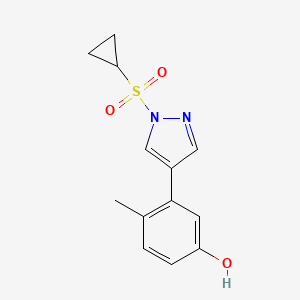
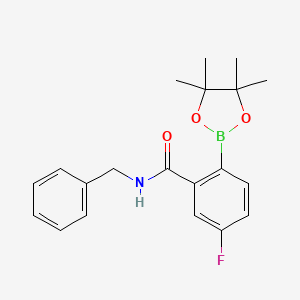

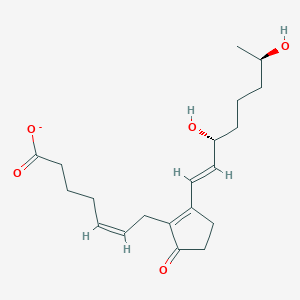
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
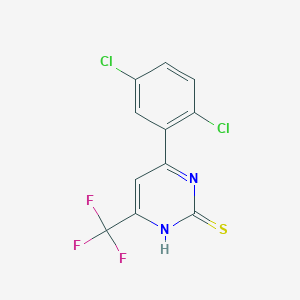

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
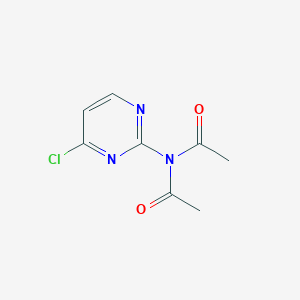
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
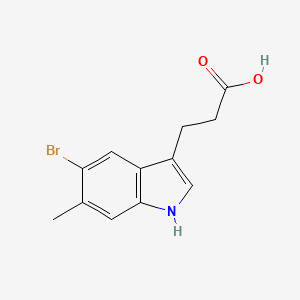
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)
